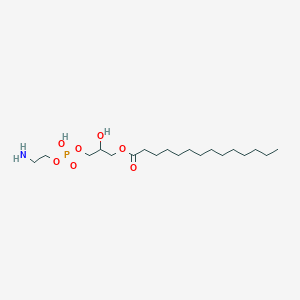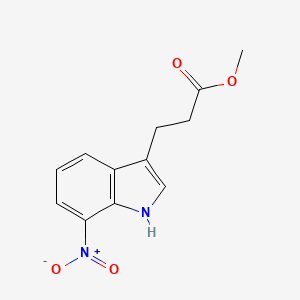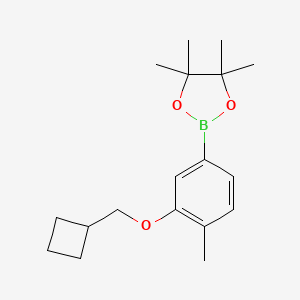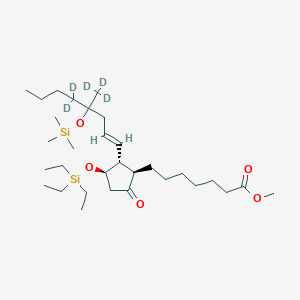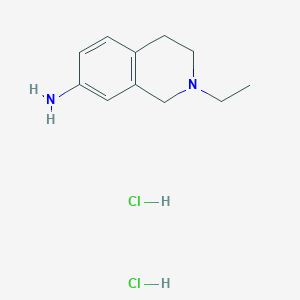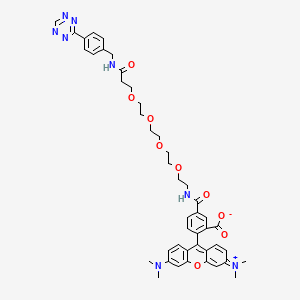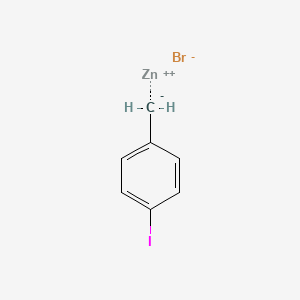
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxy group attached to the indole ring and a trimethylethanammonium group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide typically involves several steps:
Synthesis of 4-Benzyloxyindole: This step involves the reaction of indole with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzyloxyindole.
Formation of 2-(4-Benzyloxy-indol-3-yl)ethanamine: The 4-benzyloxyindole is then reacted with ethylamine under suitable conditions to form 2-(4-benzyloxy-indol-3-yl)ethanamine.
Quaternization: The final step involves the quaternization of 2-(4-benzyloxy-indol-3-yl)ethanamine with methyl iodide to form this compound.
Analyse Chemischer Reaktionen
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the benzyloxy group or the trimethylethanammonium group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide can be compared with other indole derivatives such as:
2-(4-Benzyloxy-indol-3-yl)ethanamine: This compound lacks the trimethylethanammonium group, making it less polar and potentially less active in certain biological systems.
4-Benzyloxyindole: This simpler compound serves as a precursor in the synthesis of more complex derivatives.
N,N-Dimethyltryptamine (DMT): Although structurally different, DMT shares some similarities in terms of its indole core and its interaction with neurotransmitter systems.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research.
Eigenschaften
Molekularformel |
C19H23IN2O |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
trimethyl-[(4-phenylmethoxy-1H-indol-3-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C19H23N2O.HI/c1-21(2,3)13-16-12-20-17-10-7-11-18(19(16)17)22-14-15-8-5-4-6-9-15;/h4-12,20H,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YMMKZVDCSVISDP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



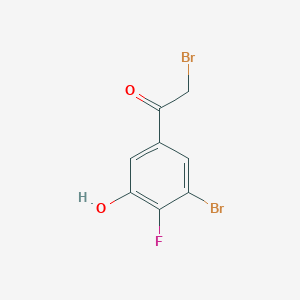
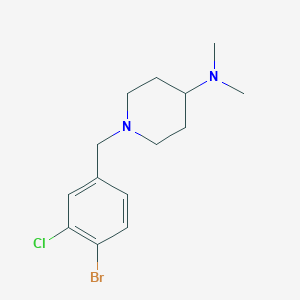


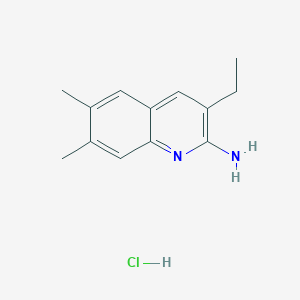
![1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
